1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Antihypertensive Potential : The compound has been explored in the synthesis of various triazolopyrimidines, showing potential as antihypertensive agents. Compounds similar in structure to this chemical, incorporating morpholine, piperidine, or piperazine moieties, demonstrated promising antihypertensive activity in both in vitro and in vivo studies (Bayomi et al., 1999).
Antagonist Activity in Neurological Disorders : Derivatives of this compound were found to be effective as 5-HT2 (serotonin) and alpha 1 receptor antagonists. This activity is significant in the development of treatments for neurological disorders and conditions influenced by these receptors (Watanabe et al., 1992).
Antimicrobial Applications : This compound and its derivatives have shown promising antimicrobial activities. New 1,2,4-triazole derivatives synthesized using similar structural frameworks exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Potential in Parkinson’s Disease Treatment : The compound's structure has been used in the synthesis of adenosine A2a receptor antagonists. Selected analogs from this series showed oral activity in a mouse model of Parkinson's disease, indicating potential therapeutic applications in neurodegenerative diseases (Vu et al., 2004).
Chemical Synthesis and Characterization
Synthesis in Supercritical Carbon Dioxide : This compound's derivatives were synthesized using supercritical carbon dioxide, a method gaining attention for its eco-friendly and efficient characteristics. The process involved the condensation of related triazolamines with ethyl acetoacetate (Baklykov et al., 2019).
Synthetic Methodologies : Various synthetic methodologies have been developed to create derivatives of this compound, often involving the condensation of amines and acetoacetates. These methods are crucial for creating structurally diverse molecules for potential pharmaceutical applications (Sutherland et al., 1973).
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to target the epidermal growth factor receptor (egfr) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
Compounds with similar structures have been shown to inhibit egfr . They likely bind to the receptor, preventing it from activating downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
Given its potential egfr inhibitory activity , it may affect pathways downstream of EGFR, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation .
Result of Action
Similar compounds have shown potent anticancer activity . They likely achieve this by inhibiting EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival .
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-3-26-18-16(22-23-26)17(20-13-21-18)24-9-11-25(12-10-24)19(27)14(2)28-15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCGSANILJFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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